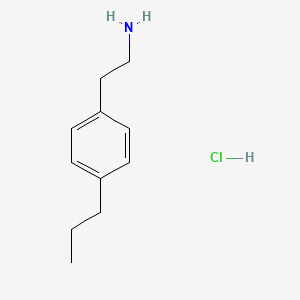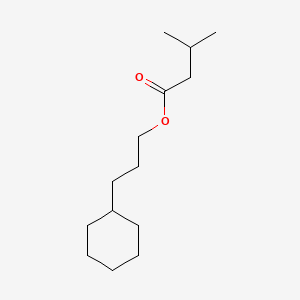
3-Cyclohexylpropyl isovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexylpropyl isovalerate: is a chemical compound with the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol . It is also known by its systematic name, butanoic acid, 3-methyl-, 3-cyclohexylpropyl ester . This compound is characterized by its achiral nature and lack of defined stereocenters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpropyl isovalerate typically involves the esterification of 3-cyclohexylpropyl alcohol with isovaleric acid . The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high yields and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclohexylpropyl isovalerate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 3-cyclohexylpropyl alcohol and isovaleric acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexylpropyl isovalerate has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Cyclohexylpropyl isovalerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This interaction leads to the release of 3-cyclohexylpropyl alcohol and isovaleric acid, which can further participate in various biochemical pathways . Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Ethyl isovalerate: An ester of isovaleric acid and ethanol, used in fragrances and flavors.
Menthyl isovalerate: An ester of isovaleric acid and menthol, used as a food additive and in medicinal formulations.
Propyl isovalerate: An ester of isovaleric acid and propanol, used in the production of fragrances.
Uniqueness: 3-Cyclohexylpropyl isovalerate is unique due to its cyclohexylpropyl group, which imparts distinct chemical and physical properties compared to other isovalerate esters. This structural feature contributes to its specific interactions with biological systems and its applications in various fields .
Eigenschaften
CAS-Nummer |
93857-92-2 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
3-cyclohexylpropyl 3-methylbutanoate |
InChI |
InChI=1S/C14H26O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h12-13H,3-11H2,1-2H3 |
InChI-Schlüssel |
UBRSOJDKMYAROK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)OCCCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


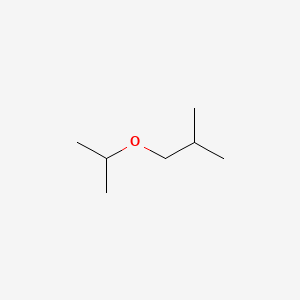
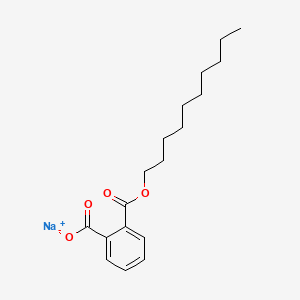
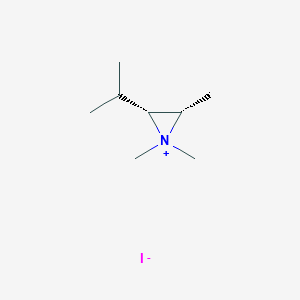
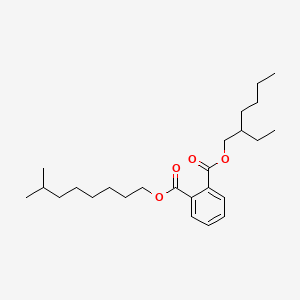

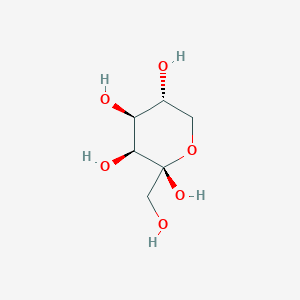
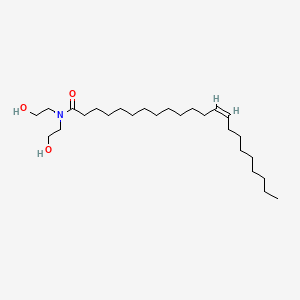
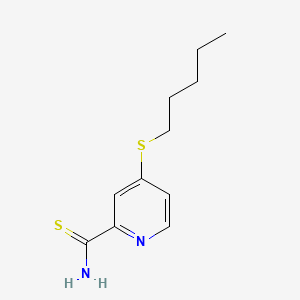


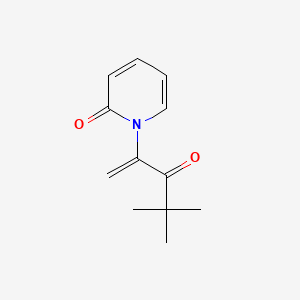
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)

